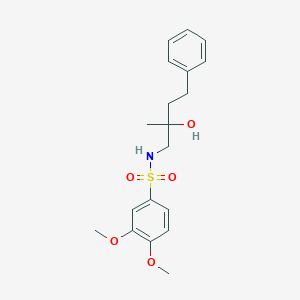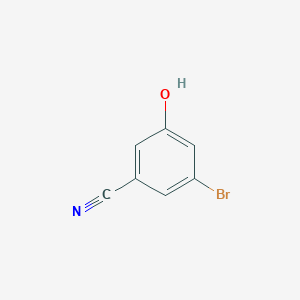![molecular formula C14H17N5O2 B2510038 3-烯丙基-8-乙基-1,7-二甲基-1H-咪唑并[2,1-f]嘌呤-2,4(3H,8H)-二酮 CAS No. 887462-19-3](/img/structure/B2510038.png)
3-烯丙基-8-乙基-1,7-二甲基-1H-咪唑并[2,1-f]嘌呤-2,4(3H,8H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
Molecular Structure Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .
Chemical Reactions Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is an amphoteric in nature i.e. it shows both acidic and basic properties .
Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .
科学研究应用
合成生物学中非天然碱基对
在合成生物学中,开发超越标准沃森-克里克碱基对的非天然碱基对具有重要意义。研究工作已经证明了非天然碱基对的形状互补性、堆叠能力和氢键模式的重要性。咪唑并[5',4':4,5]吡啶并[2,3-d]嘧啶,与查询化合物相关,已被开发为这些努力的一部分。这些化合物被认为是环扩展嘌呤,满足形状互补性和增强堆叠能力的标准,表明它们在扩展遗传密码方面的潜力(Saito-Tarashima & Minakawa, 2018)。
离子液体在纤维素化学改性中的应用
离子液体,其中一些在结构上可能类似于查询化合物,已被用作纤维素的溶剂及其化学改性。这些离子液体,包括咪唑基离子液体,在温和条件下促进纤维素的均相酰基化、氨基甲酰化和甲硅烷基化。这一应用突出了此类化合物在绿色化学和新型材料开发中的作用(Heinze et al., 2008)。
抗氧化能力和反应途径
使用 ABTS/PP 脱色测定法研究了包括咪唑嘌呤相关结构在内的各种化合物的抗氧化能力。这些研究有助于理解反应途径和抗氧化作用的特异性,为其在健康和疾病预防中的潜在应用提供了见解(Ilyasov et al., 2020)。
药物化学:乙内酰脲衍生物的治疗多功能性
与查询化合物在化学上相关的乙内酰脲衍生物表现出一系列生物和药理活性,使其在药物化学中具有重要意义。这些活性包括治疗和农用化学应用,突出了该化合物的多功能性和开发新治疗和保健产品方面的潜力(Shaikh et al., 2023)。
缓蚀
咪唑啉及其衍生物与查询化合物共享一个杂环核心,以其作为缓蚀剂的有效性而闻名。它们的分子结构具有 5 元杂环和长烃链,可以牢固吸附在金属表面上,表明它们在工业应用中的重要性(Sriplai & Sombatmankhong, 2023)。
作用机制
Target of Action
Imidazole derivatives have been found to interact with a variety of biological targets. For instance, some imidazole derivatives have been reported to show anti-tubercular activity against Mycobacterium tuberculosis strain .
Biochemical Pathways
Imidazole derivatives can affect various biochemical pathways depending on their specific targets. For example, some imidazole derivatives have been found to inhibit the growth of Mycobacterium tuberculosis, suggesting they may interfere with pathways essential for the bacterium’s survival .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of imidazole derivatives can vary widely depending on their specific chemical structure. Generally, imidazole is a small, polar molecule that is highly soluble in water and other polar solvents .
Result of Action
The molecular and cellular effects of imidazole derivatives can vary depending on their specific targets and mode of action. For instance, imidazole derivatives with anti-tubercular activity may lead to the death of Mycobacterium tuberculosis cells .
Action Environment
The action, efficacy, and stability of imidazole derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other substances. For instance, the solubility and stability of imidazole derivatives can be affected by the pH of the environment .
未来方向
生化分析
Biochemical Properties
3-allyl-8-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione plays a significant role in biochemical reactions. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The compound also binds to proteins like albumin, facilitating its transport in the bloodstream. Additionally, it interacts with nucleic acids, influencing gene expression and cellular functions .
Cellular Effects
The effects of 3-allyl-8-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione on cells are profound. It impacts cell signaling pathways, particularly those involving kinases and phosphatases, which regulate various cellular processes. The compound also affects gene expression by binding to DNA and RNA, altering transcription and translation processes. Furthermore, it influences cellular metabolism by interacting with metabolic enzymes, thereby modulating the production and utilization of energy within the cell .
Molecular Mechanism
At the molecular level, 3-allyl-8-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exerts its effects through several mechanisms. It binds to specific sites on enzymes, either inhibiting or activating their activity. For instance, it can inhibit the activity of certain kinases, leading to altered phosphorylation states of proteins involved in cell signaling. The compound also interacts with transcription factors, influencing gene expression by either promoting or repressing the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-allyl-8-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, including altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-allyl-8-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause significant changes in cellular function and metabolism. Toxic effects have been observed at very high doses, including cellular damage and apoptosis. These findings highlight the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
3-allyl-8-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of different metabolites within the cell .
Transport and Distribution
Within cells and tissues, 3-allyl-8-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is transported and distributed through interactions with transporters and binding proteins. For instance, it binds to albumin in the bloodstream, facilitating its transport to different tissues. The compound can also interact with cell membrane transporters, influencing its uptake and distribution within cells .
Subcellular Localization
The subcellular localization of 3-allyl-8-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is crucial for its activity. The compound is often found in the nucleus, where it interacts with DNA and transcription factors to influence gene expression. It can also localize to the mitochondria, affecting metabolic processes and energy production. Targeting signals and post-translational modifications play a role in directing the compound to specific cellular compartments .
属性
IUPAC Name |
6-ethyl-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-5-7-18-12(20)10-11(16(4)14(18)21)15-13-17(6-2)9(3)8-19(10)13/h5,8H,1,6-7H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYSAFCRMCQBPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
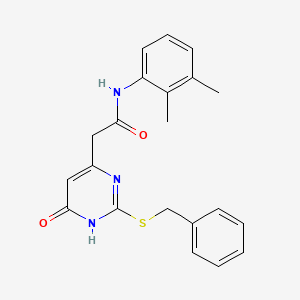

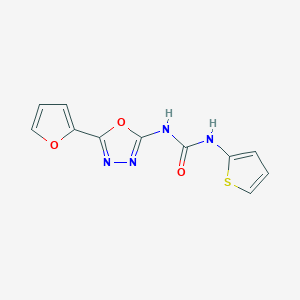
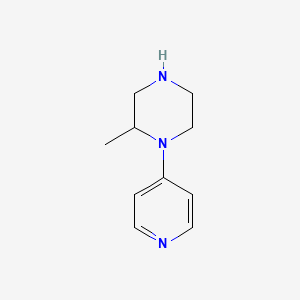
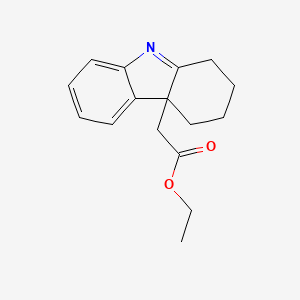
![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2509964.png)
![4-({[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl}amino)butanoic acid](/img/structure/B2509965.png)

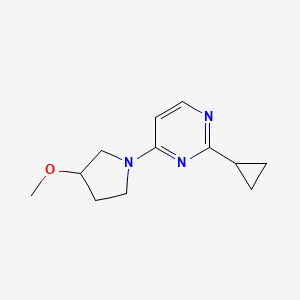

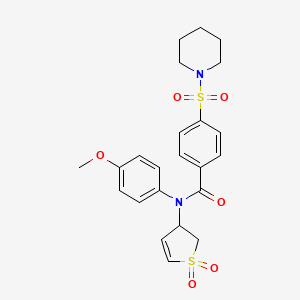
![1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2509973.png)
